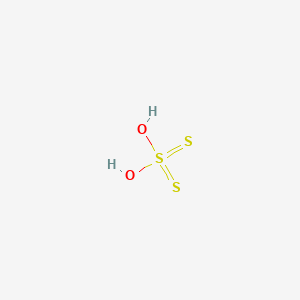
sulfurodithioic O,O-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfurodithioic O,O-acid is a dithiosulfuric acid. It is an enantiomer of a sulfurodithioic S,S-acid.
Scientific Research Applications
Role in Acute Lung Injury
- Sulfurodithioic O,O-acid (hydrogen sulfide) demonstrates potential regulatory effects on inflammatory responses in acute lung injury (ALI) models. In rats with oleic acid-induced ALI, hydrogen sulfide administration reduced lung injury and altered levels of inflammatory cytokines like IL-6, IL-8, and IL-10 (Tian-shui Li et al., 2008).
Involvement in Oxidative Stress
- Endogenous sulfur dioxide, a related sulfur compound, has been shown to protect against oxidative stress and alleviate ALI in rats. This suggests that sulfur-based compounds may have a protective role against environmental or pathological oxidative damage (Siyao Chen et al., 2015).
Application in Petroleum Desulfurization
- Sulfuric acid, another sulfur-containing compound, has been used as an oxidant in the oxidative desulfurization of petroleum, demonstrating its utility in industrial processes for reducing sulfur content in fuels (J. Nehlsen et al., 2006).
Potential Cancer Therapeutics
- Organic sulfur compounds from Allium species show promising potential in cancer prevention and therapy. These compounds affect cell death, proliferation, and metastasis, illustrating the diverse bioactivity of sulfur compounds in oncological research (C. Scherer et al., 2009).
Antioxidant and Antimicrobial Properties
- Sulfur compounds have demonstrated significant antioxidant and antimicrobial properties, indicating their potential application in various therapeutic contexts, including dermatological conditions (Aditya K. Gupta & K. Nicol, 2004).
Properties
Molecular Formula |
H2O2S3 |
|---|---|
Molecular Weight |
130.2 g/mol |
IUPAC Name |
dihydroxy-bis(sulfanylidene)-λ6-sulfane |
InChI |
InChI=1S/H2O2S3/c1-5(2,3)4/h(H2,1,2,3,4) |
InChI Key |
HOBBGWUQJYXTQU-UHFFFAOYSA-N |
Canonical SMILES |
OS(=S)(=S)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


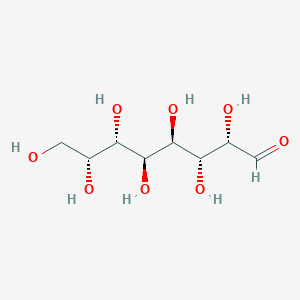
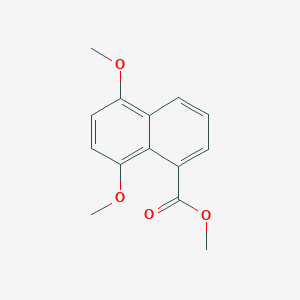
![methyl (2R,3R)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1258718.png)

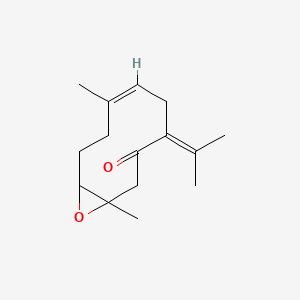
![(4R)-4-[(1E,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(1R,2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B1258721.png)

![methyl (4R)-4-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1258723.png)




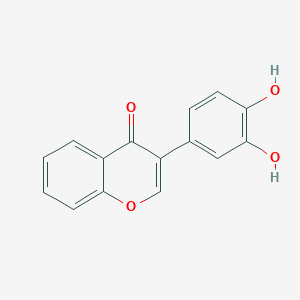
![6-(4-methoxyphenyl)-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B1258735.png)
